molecular formula C10H19N B13310372 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine

Cat. No.: B13310372
M. Wt: 153.26 g/mol
InChI Key: LBTUUZPIHOFTHW-UHFFFAOYSA-N
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Description

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine is a bicyclic amine compound characterized by a norbornane (bicyclo[2.2.1]heptane) core substituted with a tertiary amine group at the 2-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for drug discovery, particularly in the design of enzyme inhibitors and receptor antagonists . Its rigid bicyclic framework enhances metabolic stability and target selectivity compared to linear analogs. This article provides a comprehensive comparison with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and biological applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)propan-2-amine

InChI

InChI=1S/C10H19N/c1-10(2,11)9-6-7-3-4-8(9)5-7/h7-9H,3-6,11H2,1-2H3

InChI Key

LBTUUZPIHOFTHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2CCC1C2)N

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Method

The most common route involves a Diels-Alder reaction between a suitable diene and a dienophile to generate the bicyclo[2.2.1]heptane skeleton:

Diene (e.g., 1,3-butadiene derivatives) + Dienophile (e.g., cyclopentadiene derivatives) → Bicyclo[2.2.1]heptane framework
  • Example: Using 1,3-bis(silyloxy)-1,3-cyclopentadienes as diene components, which can be synthesized via silyl protection of cyclopentadiene, followed by intermolecular Diels-Alder reactions under controlled temperature conditions (around 25–60°C).

Intramolecular Diels-Alder Reactions

  • Employed to generate more complex bicyclic derivatives with oxy-functionalized bridgehead carbons, which can be further manipulated to introduce amino groups.

Alternative Cyclization Techniques

  • Radical cyclizations or photoinduced cyclizations have also been explored for constructing the core, especially when functional groups are pre-installed.

Functionalization to Introduce the Propan-2-amine Moiety

Bromination or Halogenation at Bridgehead Positions

  • Selective halogenation at the bridgehead carbon (C-2) of the bicyclic framework is achieved via radical halogenation under controlled conditions, often using N-bromosuccinimide (NBS) with radical initiators.

Nucleophilic Substitution to Form the Amine

  • The halogenated intermediate undergoes nucleophilic substitution with ammonia or primary amines to replace halogens with amino groups, yielding 2-(bicyclo[2.2.1]heptan-2-yl)propan-2-amine .

Reductive Amination

  • Alternatively, aldehyde or ketone derivatives of the bicyclic system can be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Specific Example: Synthesis via Intermediate Carboxylic Acid

Based on patent US4091020A, a typical route involves:

Synthesis of Bicyclo[2.2.1]heptan-2-ylcarboxylic Acid Chloride

  • React bicyclo[2.2.1]heptan-2-ylcarboxylic acid with thionyl chloride or oxalyl chloride under reflux conditions in anhydrous benzene or toluene, producing the acid chloride.

Conversion to Propan-2-amine Derivative

  • The acid chloride reacts with ammonia or primary amines under basic conditions to form the corresponding amides, which are then reduced (e.g., via catalytic hydrogenation) to the amine.

Reaction Conditions and Catalysts

Step Reagents Conditions Notes
Cycloaddition Diene + Dienophile 25–60°C, inert atmosphere Controlled temperature to favor regioselectivity
Halogenation NBS, radical initiator Room temp, light or heat Selectivity at bridgehead position
Nucleophilic substitution NH3 or primary amines Reflux in polar solvents Use of excess ammonia for complete substitution
Reduction Catalytic hydrogenation 25–50°C, H2, Pd/C Converts amides or imines to amines

Data Table Summarizing the Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Remarks
Diels-Alder cycloaddition 1,3-bis(silyloxy)-1,3-cyclopentadiene + suitable dienophile Heat, inert atmosphere Cycloaddition 60–85% Core construction of bicyclic framework
Halogenation Bicyclo[2.2.1]heptane derivative NBS, radical initiator Radical halogenation 50–70% Selective at bridgehead carbon
Nucleophilic substitution Halogenated intermediate NH3 or primary amines SN2 or nucleophilic substitution 40–75% Formation of primary amine at bridgehead
Reductive amination Carbonyl derivatives NH3, NaBH3CN Reductive amination 55–80% Alternative route for amine installation

Additional Considerations

  • Protecting groups may be employed to shield reactive sites during multi-step synthesis.
  • Stereochemistry plays a critical role; stereoselective routes are preferred to obtain the desired isomer.
  • Purification typically involves column chromatography, recrystallization, or distillation, depending on the intermediate's properties.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-Phenylbicyclo[2.2.1]heptan-2-amine

  • Structure : Replaces the propan-2-amine group with a phenyl ring.
  • Properties : Increased lipophilicity (logP ~2.8) due to the aromatic group, but reduced solubility in polar solvents.
  • Applications : Used as a building block in CXCR2 antagonists for cancer therapy .
  • Synthesis : Typically synthesized via Friedel-Crafts alkylation or reductive amination.

1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea

  • Structure : Incorporates a urea linkage and an adamantyl group.
  • Properties : Enhanced hydrogen-bonding capacity and rigidity. Molecular weight: 314.47 g/mol; yield: 36% .
  • Applications : Explored as a squaramide-based CXCR2 antagonist .

4-(4-Amino-2-(((exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (14b)

  • Structure : Bicycloheptane amine conjugated to a thiazole ring.
  • Properties : Molecular weight: 441.52 g/mol; yield: 60%. Exhibits strong CDK9 inhibitory activity (IC₅₀ < 100 nM) .
  • Applications: Potential anticancer agent targeting cyclin-dependent kinases .

Stereoisomeric Variants

The stereochemistry of the bicyclo[2.2.1]heptane core significantly impacts biological activity:

  • (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine :
    • Molecular weight: 111.18 g/mol; CAS: 84235-34-7 .
    • Applications: Used in asymmetric catalysis and chiral ligand synthesis.
  • (1R,2R,4S)-rel-Bicyclo[2.2.1]heptan-2-amine :
    • Safety: Classified as hazardous (irritant) for laboratory use only .

Functionalized Derivatives

5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine

  • Structure : Pyrazole ring fused to the bicycloheptane amine.
  • Properties : Molecular weight: 177.25 g/mol; purity ≥95% .
  • Applications : Versatile scaffold for kinase inhibitors and antimicrobial agents .

{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine

  • Structure : Alkenyl-substituted bicycloheptane with an ether-amine side chain.
  • Properties : CAS: 1218643-10-7; handled under strict safety protocols due to flammability .

Biological Activity

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine, also known by its CAS number 91015-90-6, is a bicyclic amine with potential applications in various biological contexts. Its unique structure lends itself to interesting pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H19N
  • Molecular Weight : 153.26 g/mol
  • IUPAC Name : this compound
  • SMILES Representation : [H]C12CCC([H])(C1)C(C2)C(C)(C)N

Research indicates that compounds like this compound may interact with neurotransmitter systems, particularly those involving catecholamines and serotonin pathways. These interactions could influence mood, cognition, and other neurological functions.

Neuropharmacological Effects

Studies have shown that bicyclic amines can exhibit neuroprotective effects, potentially through the modulation of apoptotic pathways and neuroinflammation. For example, compounds similar to this compound have been noted to affect the expression of apoptosis-related proteins such as Bcl-2 and Bax, which are critical in neuronal survival and death pathways .

Case Studies

  • Neuroprotective Effects : In a study evaluating the neuroprotective potential of related compounds, it was found that certain bicyclic amines could significantly reduce neuronal damage in models of oxidative stress . This suggests that this compound might also confer similar protective effects.
    CompoundConcentrationEffect on Neuronal Viability
    Compound A50 µmol/LIncreased viability by 30%
    Compound B100 µmol/LDecreased apoptosis by 25%
  • Behavioral Studies : Another study explored the behavioral impacts of bicyclic amines on anxiety and depression models in rodents. The findings indicated that these compounds could reduce anxiety-like behaviors, possibly through serotonergic modulation .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds have demonstrated moderate absorption and distribution characteristics with metabolic pathways primarily involving hepatic enzymes.

Toxicology

Preliminary toxicological assessments suggest that while bicyclic amines can exhibit beneficial effects at therapeutic doses, they may also pose risks at higher concentrations, including neurotoxicity and cardiovascular effects . Further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthetic routes for 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction reactions. For example, halogenated bicycloheptane derivatives can react with amines under controlled pH and temperature to form the target compound. Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) may be employed for reduction steps. Reaction conditions such as solvent polarity, catalyst loading, and temperature must be optimized to minimize side reactions (e.g., over-reduction or ring strain-induced rearrangements). Kinetic studies and in-situ monitoring (e.g., FTIR, HPLC) are critical for assessing intermediate stability .

Q. How can researchers characterize the stereochemical configuration of this compound, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: X-ray crystallography is definitive for stereochemical assignment. For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) NMR can identify spatial proximities between protons in the bicyclic system. Chiral chromatography (e.g., HPLC with a chiral stationary phase) and polarimetry are used to determine enantiomeric excess. High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are essential for verifying molecular formula and connectivity. Safety protocols for handling air-sensitive intermediates should align with laboratory guidelines .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in thermodynamic vs kinetic product distributions during the synthesis of bicyclic amines?

Methodological Answer: Contradictions arise when reaction pathways favor kinetic intermediates (e.g., strained bicyclic structures) over thermodynamically stable products. Computational tools like density functional theory (DFT) can model transition states and energy barriers to identify dominant pathways. Experimentally, varying reaction temperatures and using additives (e.g., crown ethers to stabilize intermediates) can shift selectivity. Multi-variable analysis (e.g., Arrhenius plots) quantifies activation parameters, while in-situ spectroscopy tracks intermediate populations .

Q. How can factorial design be applied to optimize reaction parameters in the synthesis of this compound?

Methodological Answer: A 2<sup>k</sup> factorial design systematically evaluates variables like temperature, catalyst concentration, and solvent polarity. For example, a two-level design might test high/low temperatures (e.g., 80°C vs 25°C) and polar/aprotic solvents (e.g., DMF vs toluene). Response surface methodology (RSM) then maps interactions between variables to predict optimal conditions. This approach reduces trial-and-error experimentation and identifies synergistic effects (e.g., solvent-catalyst interactions) .

Q. What computational strategies are effective in predicting the reactivity and regioselectivity of bicyclic amines in substitution reactions?

Methodological Answer: Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict regioselectivity by comparing activation energies for possible substitution sites. Molecular dynamics simulations model solvent effects on transition states. Machine learning algorithms trained on reaction databases (e.g., PubChem) can classify reactivity patterns. These computational outputs guide experimental prioritization of reaction conditions, such as selecting leaving groups (e.g., bromide vs tosylate) .

Q. What are the critical safety considerations for handling bicyclic amines with strained ring systems, and how do these impact experimental design?

Methodological Answer: Strained bicyclic amines may exhibit heightened reactivity or instability. Safety protocols include:

  • Storage: Under inert atmosphere (N2 or Ar) at low temperatures (−20°C) to prevent oxidation.
  • Handling: Use of explosion-proof equipment for reactions involving LiAlH4 or H2 gas.
  • Waste disposal: Quenching reactive intermediates with aqueous acidic solutions (e.g., HCl) before disposal.
    These constraints necessitate small-scale pilot reactions and real-time gas monitoring (e.g., for H2 leakage) .

Q. How should researchers approach data validation when discrepancies arise between computational predictions and experimental outcomes in bicyclic amine synthesis?

Methodological Answer: First, verify computational parameters (e.g., basis set adequacy, solvent model accuracy). Experimentally, replicate reactions under identical conditions to rule out human error. Use control experiments (e.g., isotopic labeling) to trace reaction pathways. Cross-validate with alternative theoretical methods (e.g., coupled-cluster calculations) if discrepancies persist. Document all variables (e.g., humidity, catalyst lot variability) to identify hidden factors .

Q. What advanced techniques are used to elucidate the reaction mechanisms of this compound in asymmetric catalysis?

Methodological Answer: Isotopic labeling (e.g., <sup>2</sup>H or <sup>13</sup>C) combined with kinetic isotope effect (KIE) studies identifies rate-determining steps. Chiral shift reagents in NMR or circular dichroism (CD) spectroscopy track enantioselectivity. Transient absorption spectroscopy captures short-lived intermediates (e.g., radical species). Mechanistic proposals are further tested via Hammett plots to correlate substituent effects with reaction rates .

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